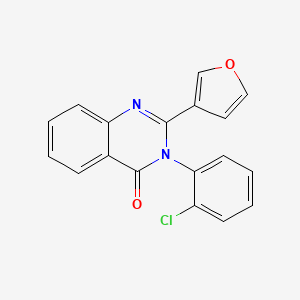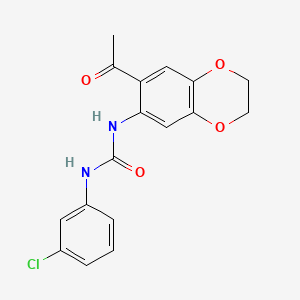
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone, also known as CHFQ, is a quinazolinone derivative with potential applications in the field of medicinal chemistry. This compound has been studied for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone involves the inhibition of protein kinases, particularly CDKs and GSK-3. By inhibiting these enzymes, this compound disrupts cell signaling pathways, which can lead to cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits CDKs and GSK-3, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In vivo studies have demonstrated that this compound has neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone is its ability to inhibit multiple protein kinases, which may make it a more effective therapeutic agent than compounds that target a single kinase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. One limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone. One potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs play a crucial role in cell cycle regulation, and their dysregulation is often observed in cancer cells. GSK-3 is involved in several signaling pathways, including the Wnt/β-catenin pathway, which is implicated in several diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2-(furan-3-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-14-6-2-4-8-16(14)21-17(12-9-10-23-11-12)20-15-7-3-1-5-13(15)18(21)22/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFYOIUQUNCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=COC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3610107.png)
![3-chloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B3610120.png)
![N-(2,5-dichlorophenyl)-N'-{2-[4-(2-methylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3610121.png)
![1-mesityl-2-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3610124.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3610126.png)
![4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline](/img/structure/B3610136.png)

![5-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]nicotinamide](/img/structure/B3610149.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3610161.png)
![N-(4-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3610166.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B3610172.png)
![4-methoxy-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3610181.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3610184.png)